Cas no 681174-11-8 (N-4-(1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide)

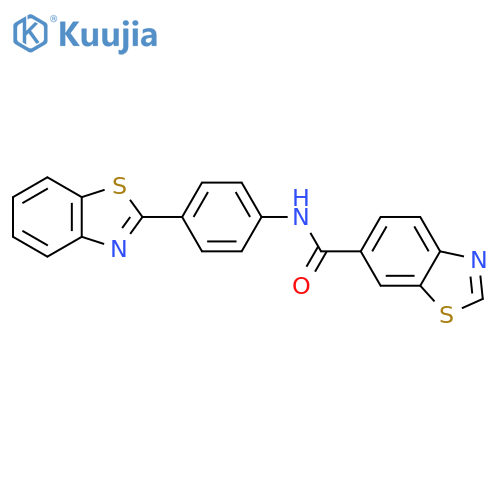

681174-11-8 structure

商品名:N-4-(1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide

N-4-(1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-4-(1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide

- N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide

- AKOS002045447

- N-(4-(benzo[d]thiazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

- F0537-0728

- 681174-11-8

-

- インチ: 1S/C21H13N3OS2/c25-20(14-7-10-16-19(11-14)26-12-22-16)23-15-8-5-13(6-9-15)21-24-17-3-1-2-4-18(17)27-21/h1-12H,(H,23,25)

- InChIKey: WPVLNNAIOXEHRC-UHFFFAOYSA-N

- ほほえんだ: S1C2C=CC=CC=2N=C1C1C=CC(=CC=1)NC(C1=CC=C2C(=C1)SC=N2)=O

計算された属性

- せいみつぶんしりょう: 387.05000439g/mol

- どういたいしつりょう: 387.05000439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 540

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

N-4-(1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0537-0728-10μmol |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

681174-11-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0537-0728-3mg |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

681174-11-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0537-0728-30mg |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

681174-11-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0537-0728-5mg |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

681174-11-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0537-0728-100mg |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

681174-11-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0537-0728-10mg |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

681174-11-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0537-0728-20mg |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

681174-11-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0537-0728-15mg |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

681174-11-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0537-0728-1mg |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

681174-11-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0537-0728-4mg |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

681174-11-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

N-4-(1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide 関連文献

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

681174-11-8 (N-4-(1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide) 関連製品

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量